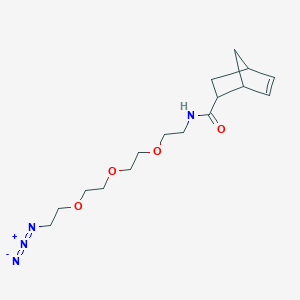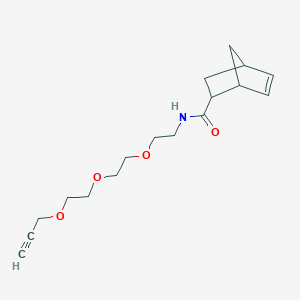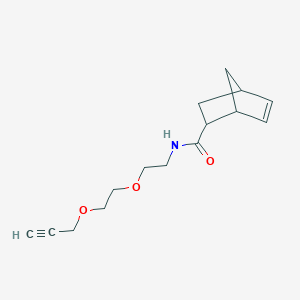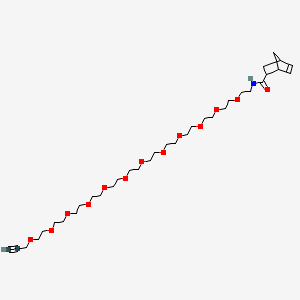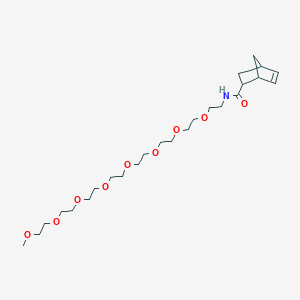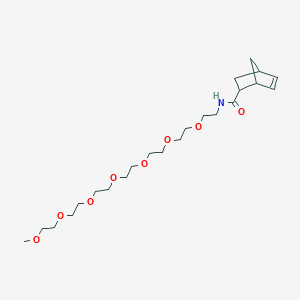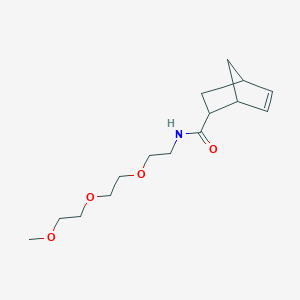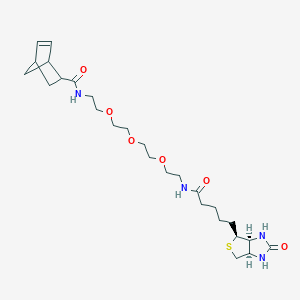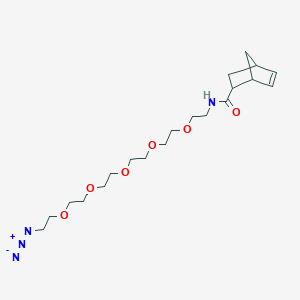
Norbornene-PEG6 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornene-PEG6 azide is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and azide functionalities. Norbornene is a bicyclic hydrocarbon known for its strained ring structure, which makes it highly reactive in various chemical reactions. Polyethylene glycol (PEG) is a polymer that imparts water solubility and biocompatibility to the compound. The azide group is a versatile functional group used in click chemistry, particularly in Huisgen 1,3-dipolar cycloaddition reactions. This combination makes this compound a valuable tool in polymer chemistry, bioconjugation, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG6 azide typically involves the following steps:
Synthesis of Norbornene-PEG6: This step involves the attachment of a PEG chain to a norbornene moiety. The reaction is usually carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Azide Group: The azide group is introduced by reacting the Norbornene-PEG6 intermediate with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG6 azide undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. This reaction is highly efficient and bioorthogonal.
Diels-Alder Reactions: The norbornene moiety can undergo Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts (e.g., CuSO4 and sodium ascorbate) are commonly used.
Diels-Alder Reactions: Typically carried out at elevated temperatures with dienes.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products:
Triazoles: Formed from click chemistry reactions.
Cyclohexene Derivatives: Resulting from Diels-Alder reactions.
Substituted Norbornene-PEG6 Derivatives: From substitution reactions.
Scientific Research Applications
Norbornene-PEG6 azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of block copolymers and graft copolymers through click chemistry and Diels-Alder reactions.
Biology: Employed in bioconjugation techniques for labeling biomolecules like proteins and nucleic acids.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of Norbornene-PEG6 azide primarily involves its reactivity in click chemistry and Diels-Alder reactions. The azide group reacts with alkynes to form stable triazole linkages, which are useful in bioconjugation and material synthesis. The norbornene moiety undergoes Diels-Alder reactions, providing a versatile platform for constructing complex molecular architectures. These reactions are facilitated by the strained ring structure of norbornene and the high reactivity of the azide group.
Comparison with Similar Compounds
Norbornene-PEG6 Alkyne: Similar to Norbornene-PEG6 azide but contains an alkyne group instead of an azide. It is used in similar click chemistry applications.
Norbornene-PEG6 Amine: Contains an amine group, offering different reactivity and applications in bioconjugation.
Norbornene-PEG6 Thiol: Features a thiol group, which is useful in thiol-ene click reactions.
Uniqueness: this compound is unique due to its combination of norbornene, PEG, and azide functionalities. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable tool in multiple fields of research and industry.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O6/c21-24-23-4-6-27-8-10-29-12-14-30-13-11-28-9-7-26-5-3-22-20(25)19-16-17-1-2-18(19)15-17/h1-2,17-19H,3-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKYBHSITCTWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
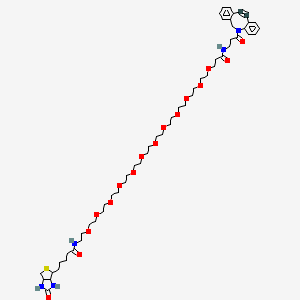
![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)

![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8114934.png)
